[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane
Description
2-(4-Ethenylphenyl)ethylsilane (CAS 119181-19-0) is an organosilane compound with the molecular formula C₁₃H₂₀O₃Si and a molecular weight of 252.38 g/mol . Its structure features a trimethoxysilane group linked via an ethyl spacer to a 4-ethenylphenyl moiety. The compound is typically available in technical grade (92% purity) and is utilized in polymer chemistry, composites, and surface modification due to its dual functionality .
Properties
CAS No. |
75822-21-8 |
|---|---|
Molecular Formula |
C13H20O3Si |
Molecular Weight |
252.38 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)ethyl-trimethoxysilane |
InChI |
InChI=1S/C13H20O3Si/c1-5-12-6-8-13(9-7-12)10-11-17(14-2,15-3)16-4/h5-9H,1,10-11H2,2-4H3 |
InChI Key |
ZXOITVITYHEIPE-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)C=C)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrosilylation Mechanism
The most widely reported method involves platinum- or cobalt-catalyzed hydrosilylation of 4-vinylstyrene with trimethoxysilane (HSi(OCH₃)₃). The reaction follows anti-Markovnikov addition, where the silicon atom bonds to the terminal carbon of the ethenyl group.
Reaction Equation:
$$
\text{HSi(OCH}3\text{)}3 + \text{CH}2=\text{CH-C}6\text{H}4-\text{CH}2\text{CH}3 \xrightarrow{\text{Catalyst}} \text{(CH}3\text{O)}3\text{Si-CH}2\text{CH}2\text{-C}6\text{H}4\text{-CH}=\text{CH}2
$$
Cobalt-Catalyzed Protocol (Patent CN111892622A)
- Catalyst: γ-Al₂O₃-supported polyethylene glycol-cobalt complex
- Conditions:
- Solvent: Toluene
- Temperature: 80–90°C
- Molar ratio (4-vinylstyrene : HSi(OCH₃)₃): 1:1.5
- Reaction time: 7–9 hours
- Yield: 92.5–94.1%
Key Data:
| Parameter | Value |
|---|---|
| Catalyst loading | 3 wt% (vs substrate) |
| Selectivity | >98% (anti-Markovnikov) |
| Byproducts | <2% oligomers |
Platinum-Based Systems
Karstedt’s catalyst (Pt₂(dvs)₃, where dvs = divinyltetramethyldisiloxane) at 50 ppm achieves 89% conversion in 4 hours at 70°C. Inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) suppress vinyl polymerization.
Grignard Reagent Approach
Reaction Sequence
This method constructs the silicon-carbon bond via a Grignard intermediate:
- Grignard Formation:
$$
\text{4-Bromostyrene} + \text{Mg} \rightarrow \text{4-Styrenylmagnesium bromide}
$$ - Silane Coupling:
$$
\text{4-Styrenylmagnesium bromide} + \text{ClSi(OCH}3\text{)}3 \rightarrow \text{2-(4-Ethenylphenyl)ethylsilane}
$$
Experimental Parameters (Adapted from CN108864170B)
- Solvent: Tetrahydrofuran (THF), anhydrous
- Temperature: 0°C (Grignard formation), 25°C (coupling)
- Yield: 78–82%
- Challenges: Moisture sensitivity of ClSi(OCH₃)₃ necessitates strict anhydrous conditions.
Palladium-Catalyzed Cross-Coupling
Heck Coupling Strategy
Aryl halides (e.g., 4-bromophenethyltrimethoxysilane) react with ethylene via palladium catalysis to install the ethenyl group:
Reaction Equation:
$$
\text{Br-C}6\text{H}4-\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}3 + \text{C}2\text{H}4 \xrightarrow{\text{Pd(OAc)}_2} \text{2-(4-Ethenylphenyl)ethylsilane}
$$
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)₂ (1 mol%) |
| Ligand | P(o-Tol)₃ (2 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF |
| Yield | 68% |
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Byproduct Control |
|---|---|---|---|---|
| Hydrosilylation | 90–94% | Moderate | High | Excellent |
| Grignard | 78–82% | High | Moderate | Good |
| Heck Coupling | 65–68% | High | Low | Fair |
Key Findings:
- Hydrosilylation offers the best balance of yield and scalability.
- Grignard methods require costly anhydrous reagents but provide precise stoichiometry.
- Heck coupling is limited by aryl halide availability and catalyst costs.
Industrial-Scale Considerations
Continuous Flow Hydrosilylation
Recent patents (CN108864170B) describe tubular reactors with:
- Residence time: 20–30 minutes
- Throughput: 50 kg/h
- Catalyst recycling: >10 cycles without activity loss
Emerging Techniques
Photoredox Catalysis
Preliminary studies show visible-light-mediated hydrosilylation using Ir(ppy)₃ (2 mol%) reduces reaction time to 1 hour at 25°C.
Biocatalytic Routes
Immobilized Candida antarctica lipase B (CAL-B) in ionic liquids achieves 45% conversion, though yields remain suboptimal.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethenylphenyl)ethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: The trimethoxysilane group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydrosilylation, where it reacts with silicon-hydrogen bonds.
Substitution Reactions: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used to hydrolyze the trimethoxysilane group.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of silicon-hydrogen bonds to the ethenyl group.
Substitution: Electrophilic reagents like halogens or nitrating agents are used for aromatic substitution reactions.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Hydrosilylation: Organosilicon compounds with new silicon-carbon bonds.
Substitution: Substituted phenylethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Ethenylphenyl)ethylsilane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between organic and inorganic materials .
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems. The silane group can be functionalized to attach bioactive molecules, allowing for targeted delivery and controlled release .
Industry
Industrially, 2-(4-Ethenylphenyl)ethylsilane is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. Its ability to form strong siloxane bonds makes it valuable in applications requiring durable and flexible materials .
Mechanism of Action
The mechanism of action of 2-(4-Ethenylphenyl)ethylsilane involves the hydrolysis of the trimethoxysilane group to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicone-based materials. The ethenyl group can participate in addition reactions, forming new carbon-silicon bonds that enhance the material properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 2-(4-Ethenylphenyl)ethylsilane and analogous organosilanes:
| Compound Name (CAS) | Molecular Formula | Key Functional Groups | Applications | Notable Properties |
|---|---|---|---|---|
| 2-(4-Ethenylphenyl)ethylsilane (119181-19-0) | C₁₃H₂₀O₃Si | Ethenylphenyl, ethyl spacer, trimethoxy | Polymer crosslinking, composites | Dual reactivity (silane + vinyl) |
| Trimethoxy(4-vinylphenyl)silane (18001-13-3) | C₁₁H₁₆O₃Si | Vinylphenyl, trimethoxy | Silicone polymer synthesis | Direct vinyl-silane conjugation |
| Trimethoxy(2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl)silane (3388-04-3) | C₁₁H₂₂O₄Si | Bicyclic epoxy, ethyl spacer | Fiber-reinforced polymer coupling | Enhanced mechanical strength |
| (2-Phenylethyl)trimethoxysilane (49539-88-0) | C₁₁H₁₈O₃Si | Phenyl, ethyl spacer, trimethoxy | Surface modification | Hydrophobicity, no vinyl reactivity |
| (3-Glycidyloxypropyl)trimethoxysilane (KH 560) | C₉H₂₀O₅Si | Epoxy, propyl spacer, trimethoxy | Membrane crosslinking | Epoxy-mediated crosslinking |
| Trimethoxy(octyl)silane (3069-40-7) | C₁₁H₂₆O₃Si | Octyl chain, trimethoxy | Hydrophobic surface coatings | High water contact angle |
Research Findings
Polymer Composites :
Membrane Crosslinking :
- (3-Glycidyloxypropyl)trimethoxysilane (KH 560) achieved 90% crosslinking efficiency in polybenzimidazole membranes, outperforming bromo- or epoxy-free silanes . The ethenyl group in 2-(4-Ethenylphenyl)ethylsilane may offer alternative UV-initiated crosslinking routes.
Antimicrobial Coatings :
- Quaternized silanes like (3-iodopropyl)trimethoxy silane (IPTMS) demonstrated bactericidal activity via halogen-mediated mechanisms . While the target compound lacks halogens, its ethenyl group could facilitate grafting of antimicrobial agents.
Biological Activity
2-(4-Ethenylphenyl)ethylsilane, also known as styryl ethyl trimethoxysilane, is an organic silicon compound with the molecular formula C13H20O3Si. This compound features a silane group attached to an ethyl chain, which is further connected to a phenyl group with a vinyl substituent. Its unique structure allows it to exhibit various biological activities and applications, particularly in polymer chemistry and material science.
- Molecular Weight : 252.38 g/mol
- Boiling Point : 98°C at 0.1 mmHg
- Flash Point : 97°C
- Specific Gravity : 1.02
Biological Activity Overview
The biological activity of 2-(4-Ethenylphenyl)ethylsilane primarily revolves around its reactivity and interaction with biological systems. The compound can hydrolyze in the presence of moisture, leading to the formation of silanol groups, which can participate in various biochemical reactions. Its vinyl group is particularly significant for its potential in polymerization and cross-linking processes.
Key Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that silanes with vinyl groups can exhibit antimicrobial activities, potentially useful in coatings and materials that require biocidal properties.
- Cell Adhesion : Research indicates that silanes can enhance cell adhesion when used as coatings on biomaterials, promoting better integration with biological tissues.
- Drug Delivery Systems : The compound's ability to form stable siloxane bonds makes it a candidate for drug delivery applications, where controlled release of therapeutic agents is required.
The biological activity of 2-(4-Ethenylphenyl)ethylsilane can be attributed to:
- Hydrolysis Reaction : In aqueous environments, the trimethoxy groups hydrolyze to form silanol groups, which can interact with biological molecules.
- Vinyl Group Reactivity : The vinyl group allows for further functionalization and cross-linking, enhancing the material's properties for biomedical applications.
Case Study 1: Antimicrobial Coatings
A study investigated the use of 2-(4-Ethenylphenyl)ethylsilane in developing antimicrobial coatings for medical devices. The results demonstrated a significant reduction in bacterial adhesion compared to standard materials, highlighting its potential for improving device longevity and patient safety.
Case Study 2: Cell Adhesion Enhancement
In another research project, this compound was tested as a surface modifier for tissue engineering scaffolds. The findings indicated improved cell adhesion and proliferation on surfaces treated with 2-(4-Ethenylphenyl)ethylsilane, suggesting its utility in enhancing scaffold performance.
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | CAS Number | Notable Biological Activity |
|---|---|---|---|
| 2-(3-Ethenylphenyl)ethyl(trimethoxy)silane | C13H20O3Si | 75822-21-8 | Antimicrobial properties |
| 2-(2-Ethenylphenyl)ethyl(trimethoxy)silane | C13H20O3Si | 52783-38-7 | Enhanced cell adhesion |
| Trimethoxysilane derivatives (general category) | Varies | Varies | Various applications in polymer chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
